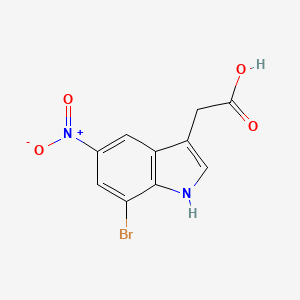

2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid

Description

Properties

CAS No. |

87240-12-8 |

|---|---|

Molecular Formula |

C10H7BrN2O4 |

Molecular Weight |

299.08 g/mol |

IUPAC Name |

2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C10H7BrN2O4/c11-8-3-6(13(16)17)2-7-5(1-9(14)15)4-12-10(7)8/h2-4,12H,1H2,(H,14,15) |

InChI Key |

PFJTYMXUBPOUAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)CC(=O)O)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanistic Considerations

The foundational approach involves functionalizing indole-3-acetic acid through electrophilic aromatic substitution (EAS). The acetic acid group at position 3 acts as a meta-directing, electron-withdrawing group, influencing regioselectivity during subsequent bromination and nitration.

-

Bromination at Position 7 :

-

Reagents : N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C.

-

Mechanism : Bromination proceeds via generation of Br⁺, directed to position 7 due to the meta-orientation effect of the acetic acid group.

-

Yield : ~70–75% (extrapolated from analogous brominations of indole-3-carboxylic acid derivatives).

-

-

Nitration at Position 5 :

Table 1: Sequential Functionalization of Indole-3-Acetic Acid

| Step | Reagents/Conditions | Target Position | Yield (%) |

|---|---|---|---|

| 1 | NBS/DMF, 0–5°C | 7-Bromo | 70–75 |

| 2 | HNO₃/H₂SO₄, 50°C | 5-Nitro | 65–70 |

Advantages : Straightforward two-step sequence with commercially available starting material.

Limitations : Competitive bromination at position 5 due to steric effects; requires rigorous temperature control.

Direct Functionalization of Pre-Substituted Indole Derivatives

Synthesis via 7-Bromo-5-Nitroindole Intermediate

This route prioritizes constructing the bromo-nitroindole core before introducing the acetic acid side chain.

-

Indole Synthesis :

-

Introduction of Acetic Acid Side Chain :

Table 2: Functionalization of Pre-Substituted Indole

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Fischer indole synthesis | 7-Bromo-5-nitroindole | 60–65 |

| 2 | Friedel-Crafts alkylation/HCl | Ethyl ester intermediate | 55–60 |

| 3 | NaOH/EtOH hydrolysis | Target compound | 85–90 |

Advantages : Avoids competing substitution patterns; higher regioselectivity.

Limitations : Multi-step process with moderate cumulative yield (~28–35%).

Coupling Reactions for Side Chain Introduction

Palladium-Catalyzed Cross-Coupling

A modern approach leverages transition-metal catalysis to attach the acetic acid moiety post-functionalization.

-

Suzuki-Miyaura Coupling :

-

Oxidation to Acetic Acid :

Table 3: Cross-Coupling Strategy

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Suzuki coupling | 3-Vinyl intermediate | 50–55 |

| 2 | KMnO₄ oxidation | Target compound | 75–80 |

Advantages : High functional group tolerance; scalable.

Limitations : Expensive catalysts; sensitivity to nitro group reduction.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

| Parameter | Sequential EAS | Pre-Substituted Indole | Cross-Coupling |

|---|---|---|---|

| Total Steps | 2 | 3 | 2 |

| Overall Yield (%) | 45–50 | 28–35 | 38–44 |

| Regioselectivity | Moderate | High | High |

| Cost Efficiency | High | Moderate | Low |

| Scalability | Limited | Moderate | High |

Key Findings :

-

The sequential EAS route offers the shortest pathway but struggles with regiochemical control.

-

Pre-substituted indole strategies ensure precise functionalization but suffer from yield attrition.

-

Cross-coupling methods balance selectivity and scalability but require specialized reagents.

Challenges and Optimization Strategies

Chemical Reactions Analysis

2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.

Major Products: The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the potential of 2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid as an antimicrobial agent. It has been shown to enhance the efficacy of antibiotics against resistant strains of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa by inhibiting cystathionine γ-synthase (bCSE) activity, which is a critical enzyme in bacterial metabolism .

Cancer Research

The compound's structural similarity to known kinase inhibitors positions it as a candidate for cancer therapy. It may serve as a scaffold for developing selective inhibitors targeting specific isoforms of Akt kinases, which play a crucial role in cancer cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

In a study investigating indole derivatives, this compound was synthesized and evaluated for its ability to potentiate antibiotic effects. The results indicated that the compound significantly enhanced the sensitivity of various bacterial strains to conventional antibiotics, suggesting its utility in treating infections caused by resistant bacteria .

Case Study 2: Cancer Cell Line Inhibition

Another study focused on the compound's ability to inhibit Akt isoforms in cancer cell lines. The findings demonstrated that derivatives of this compound showed promising inhibitory activity against specific Akt variants without affecting wild-type forms, indicating potential for targeted cancer therapies .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways. For example, the nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromo group may enhance binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Position: Bromine at position 7 (target compound) vs. 5 (e.g., ) alters steric and electronic interactions. Position 7 bromine may hinder rotational freedom compared to position 4.

- Functional Groups: The nitro group in the target compound enhances electrophilicity, while its absence in analogs like (5-bromo-1H-indol-3-yl)acetic acid increases nucleophilicity .

- Lipophilicity: Ester derivatives (e.g., ) exhibit higher membrane permeability than carboxylic acids, but lower aqueous solubility.

Crystallographic and Spectroscopic Data

Biological Activity

2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological relevance.

Chemical Structure

The compound features an indole ring substituted with a bromo and nitro group, which are known to influence its biological properties. The presence of these substituents may enhance the compound's ability to interact with biological targets.

Antimicrobial Activity

Recent studies have indicated that indole derivatives, including this compound, exhibit significant antimicrobial properties.

Table 1: Antimicrobial Efficacy of Indole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µM |

| Escherichia coli | 12 µM | |

| Pseudomonas aeruginosa | 15 µM |

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation.

Case Study: Antitumor Activity

A study focused on indole-based compounds found that derivatives similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including colon and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10 | Apoptosis induction |

| HCT116 (Colon Cancer) | 15 | Cell cycle arrest |

| MCF7 (Breast Cancer) | 20 | Inhibition of proliferation |

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is often influenced by their structural features. The presence of halogen atoms (like bromine) and nitro groups can enhance lipophilicity and improve binding to biological targets. For instance, the bromine atom at the 7-position has been linked to increased potency against certain bacterial strains .

Q & A

Q. What are the recommended laboratory methods for synthesizing 2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid?

- Methodological Answer: A regioselective bromination approach using acetic acid as a solvent is commonly employed. For example, bromine in acetic acid can be added dropwise to a precursor like 4-methoxyphenylacetic acid, followed by stirring at room temperature. Post-reaction, the product is purified via recrystallization and characterized using NMR and melting point analysis . For nitro-substituted derivatives, nitration under controlled conditions (e.g., nitric acid in sulfuric acid) may precede bromination. Yield optimization often involves adjusting stoichiometry and reaction time .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer: Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm substituent positions (e.g., bromine at C7, nitro at C5) and acetic acid side-chain integration. Single-crystal X-ray diffraction (SCXRD): Resolve molecular conformation and hydrogen-bonding patterns (e.g., centrosymmetric dimers via O–H⋯O bonds) using programs like SHELXL . Melting Point (mp): Compare experimental mp with literature values. High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for crystallography) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer: Storage: Refrigerate in airtight containers to prevent degradation. Avoid exposure to ignition sources due to nitro group instability . Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact. Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Methodological Answer: SHELX Refinement: Use SHELXL to model electron density maps, identifying substituent positions (e.g., bromine vs. nitro orientation). Hydrogen Bonding Analysis: Detect R(8) dimer motifs via O–H⋯O interactions, which stabilize the solid-state structure . Dihedral Angle Measurement: Quantify planarity deviations (e.g., acetic acid side-chain torsion angles ~78° relative to the indole ring) to validate steric/electronic effects .

Q. What strategies improve reaction yield in the bromination/nitration steps?

- Methodological Answer: Regioselective Bromination: Use electron-donating groups (e.g., methoxy) to direct bromine to specific positions (C7) before nitration. Temperature Control: Maintain ≤25°C to minimize byproducts. Catalyst Screening: Explore Lewis acids (e.g., FeBr) to enhance electrophilic substitution efficiency . Workflow Optimization: Employ high-throughput screening (HTS) to test solvent polarity (acetic acid vs. DCM) and stoichiometric ratios .

Q. How do substituent electronic effects influence molecular conformation in solid-state structures?

- Methodological Answer: Angle Distortion Analysis: Electron-withdrawing groups (e.g., Br) enlarge C–C–C angles (e.g., 121.5° at C7-bromo vs. 118.2° at C4-methoxy in related compounds), altering ring planarity. DFT Calculations: Compare experimental angles with density functional theory (DFT)-optimized geometries to quantify electronic contributions. Hydrogen Bonding Networks: Substituents like nitro groups reduce hydrogen-bond donor capacity, affecting crystal packing .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be reconciled?

- Methodological Answer: Dynamic Effects in Solution: NMR may show averaged conformations (e.g., free rotation of the acetic acid chain), while SCXRD captures static solid-state arrangements. Paramagnetic Impurities: Check for residual metal catalysts (e.g., Fe) broadening NMR signals. Multi-Technique Validation: Cross-validate using IR (C=O stretch ~1700 cm) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.